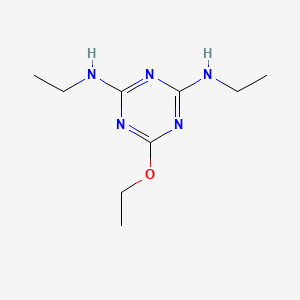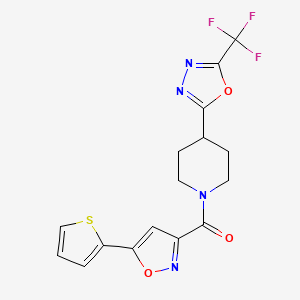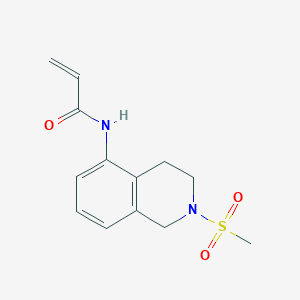![molecular formula C22H22ClN3O3S2 B2643958 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 701239-42-1](/img/structure/B2643958.png)
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S2 and its molecular weight is 476.01. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Drug Disposition
The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide, referenced as PF-06282999, is a thiouracil derivative known for its irreversible inactivation of myeloperoxidase, an enzyme implicated in various cardiovascular diseases. This compound's physicochemical attributes—molecular weight, lipophilicity, and topological polar surface area—favor nonmetabolic routes of elimination, minimizing liver-mediated bioactivation and potential toxicity. Extensive pharmacokinetics and disposition studies, spanning from in vitro assays to clinical trials in humans, have characterized PF-06282999's resistance to metabolic turnover by liver microsomes and hepatocytes. The compound demonstrates moderate intestinal permeability, minimal transporter-mediated hepatobiliary disposition, and moderate plasma protein binding across species. Notably, PF-06282999 exhibits low to moderate plasma clearances and good oral bioavailability in preclinical species, with renal clearance identified as the major clearance mechanism in humans. These findings align with the physicochemical predictions and are corroborated by clinical pharmacokinetics observed in healthy volunteers, confirming the compound's consistent disposition characteristics across species and its primarily renal excretion in humans (Dong et al., 2016).
Synthesis and Pharmacological Properties
The synthesis and pharmacological evaluation of various derivatives of thieno[2,3-d]pyrimidin-4-one 2-thiones, including the compound , have been explored. These derivatives are synthesized through condensation reactions involving substituted 2-amino-3-carbethoxy-thiophenes and isothiocyanates, resulting in a range of thienylthioureas. Subsequent cyclization in ethanol saturated with dry hydrochloric acid yields thieno[2,3-d]pyrimidin-4-(3H)-one-2-thiones. Out of the synthesized compounds, some exhibit analgesic and anti-inflammatory activities, comparable to acetylsalicylic acid, without significant toxicity at doses up to 1000 mg/kg (Cannito et al., 1990).
Antimicrobial and Antitumor Activities
Further studies have delved into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds like visnaginone and khellinone. These novel compounds, including the one , have been synthesized and tested for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Specific derivatives have demonstrated significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, showcasing the potential of these compounds in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Properties
Moreover, the compound and its derivatives have been investigated for their antimicrobial and antitumor activities. A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized and tested as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and shown potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, with some derivatives displaying activity nearly as potent as the chemotherapy drug doxorubicin (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-12(2)10-26-21(28)19-14-5-4-6-17(14)31-20(19)25-22(26)30-11-18(27)24-15-9-13(23)7-8-16(15)29-3/h7-9H,1,4-6,10-11H2,2-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACWYWVJDANSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC)SC4=C2CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2643875.png)
![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)
![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)
![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)


![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)
![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)


